Diatin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

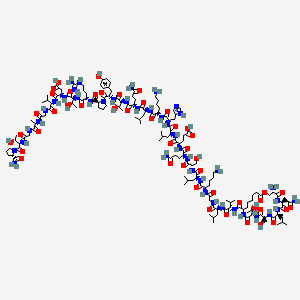

Molekularformel |

C148H244N42O47 |

|---|---|

Molekulargewicht |

3363.8 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(3S,6S,9S,12S,15S)-3-amino-6-(2-amino-2-oxoethyl)-15-[(1R)-1-hydroxyethyl]-12-(hydroxymethyl)-9-(2-methylpropyl)-4,7,10,13,16,24-hexaoxo-1-oxa-5,8,11,14,17-pentazacyclotetracosane-18-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C148H244N42O47/c1-69(2)52-92(178-142(231)115(75(13)14)185-128(217)87-30-21-20-22-36-113(208)237-67-84(151)122(211)172-98(59-107(154)200)136(225)176-96(56-73(9)10)134(223)182-102(66-192)139(228)188-116(77(16)193)143(232)171-87)123(212)161-63-109(202)165-85(31-23-25-47-149)124(213)173-95(55-72(7)8)133(222)181-101(65-191)138(227)169-89(41-44-105(152)198)126(215)167-91(43-46-111(204)205)127(216)175-94(54-71(5)6)132(221)177-97(58-82-61-158-68-163-82)135(224)166-86(32-24-26-48-150)125(214)174-93(53-70(3)4)131(220)168-90(42-45-106(153)199)130(219)187-118(79(18)195)145(234)180-100(57-81-37-39-83(197)40-38-81)146(235)190-51-29-35-104(190)140(229)170-88(33-27-49-159-148(156)157)129(218)186-117(78(17)194)144(233)179-99(60-112(206)207)137(226)184-114(74(11)12)141(230)162-62-108(201)164-76(15)121(210)160-64-110(203)183-119(80(19)196)147(236)189-50-28-34-103(189)120(155)209/h37-40,61,68-80,84-104,114-119,191-197H,20-36,41-60,62-67,149-151H2,1-19H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,209)(H,158,163)(H,160,210)(H,161,212)(H,162,230)(H,164,201)(H,165,202)(H,166,224)(H,167,215)(H,168,220)(H,169,227)(H,170,229)(H,171,232)(H,172,211)(H,173,213)(H,174,214)(H,175,216)(H,176,225)(H,177,221)(H,178,231)(H,179,233)(H,180,234)(H,181,222)(H,182,223)(H,183,203)(H,184,226)(H,185,217)(H,186,218)(H,187,219)(H,188,228)(H,204,205)(H,206,207)(H4,156,157,159)/t76-,77+,78+,79+,80+,84-,85-,86-,87?,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,114-,115-,116-,117-,118-,119-/m0/s1 |

InChI-Schlüssel |

JYSJVJJVLNYRKL-QPHHPWFVSA-N |

Isomerische SMILES |

C[C@H]([C@H]1C(=O)NC(CCCCCC(=O)OC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O |

Kanonische SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)OCC(C(=O)NC(C(=O)N1)CC(=O)N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthesis of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin (B1682743) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and detailed synthetic pathways. The document includes a summary of quantitative data related to its synthesis, detailed experimental protocols for key reactions, and visualizations of its synthesis and mechanism of action to support research and development professionals in the pharmaceutical field.

Molecular Structure and Properties

Teneligliptin is a complex molecule with a unique "J-shaped" structure that contributes to its high potency and selectivity for the DPP-4 enzyme.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | [2] |

| CAS Number | 760937-92-6 (free base) | [1][2] |

| Molecular Formula | C22H30N6OS | [1][2] |

| Molecular Weight | 426.58 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water. | [4] |

| Stereochemistry | The molecule has two chiral centers at the 2 and 4 positions of the pyrrolidine (B122466) ring, with the (2S,4S) configuration being the active enantiomer. | [2] |

Synthesis of Teneligliptin: A Commercially Viable Approach

Several synthetic routes for Teneligliptin have been reported in the literature and patents. This guide details a facile and industrially scalable process adapted from the work of Kumar et al. (2018), which focuses on the use of novel intermediates to improve yield and purity.[5][6]

Retrosynthetic Analysis

The synthesis involves the coupling of three key fragments: a substituted pyrazole-piperazine moiety, a proline derivative, and a thiazolidine (B150603) ring. The retrosynthetic analysis reveals the key disconnections and the strategic approach to the synthesis.

Caption: Retrosynthetic analysis of Teneligliptin.

Synthetic Pathway

The forward synthesis is a multi-step process that begins with the protection and activation of L-proline, followed by a key nucleophilic substitution and subsequent amide coupling and deprotection steps.

Caption: Synthetic pathway of Teneligliptin.

Experimental Protocols

The following protocols are based on the optimized industrial process for the synthesis of Teneligliptin.

Preparation of (2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidine-2-carboxylic acid

-

Reaction: A mixture of (2S,4S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, and a reducing agent such as sodium triacetoxyborohydride (B8407120) is stirred in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature.

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Amide coupling to form N-Boc-Teneligliptin

-

Reaction: To a solution of the carboxylic acid intermediate in DCM are added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), and 1,3-thiazolidine. The mixture is stirred at room temperature.

-

Work-up: The reaction mixture is diluted with DCM and washed successively with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by crystallization.

Deprotection to yield Teneligliptin

-

Reaction: The N-Boc protected Teneligliptin is dissolved in a mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature.

-

Work-up: The reaction mixture is concentrated, and the residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent.

-

Purification: The final product is purified by crystallization to yield Teneligliptin free base.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of Teneligliptin, including yields and purity at different stages.

| Step | Product | Yield (%) | Purity (by HPLC) | Analytical Data |

| 1 | Nosyl Derivative of L-proline methyl ester (3c) | ~85-90% | >98% | ESI-MS (positive mode) m/z 431 |

| 2 | Substituted Intermediate (5) | ~70-75% | >99% | - |

| 3 | Carboxylic Acid Derivative (6) | ~68% | 99.72% | - |

| 4 & 5 | Teneligliptin (1) | Overall yield of 37-39% | >99.5% | Correlates with reported information |

Mechanism of Action: DPP-4 Inhibition

Teneligliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.

This leads to:

-

Enhanced glucose-dependent insulin (B600854) secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.

-

Suppressed glucagon (B607659) secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.

The overall effect is improved glycemic control in patients with type 2 diabetes.

Caption: Mechanism of action of Teneligliptin.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and mechanism of action of Teneligliptin. The presented synthetic pathway offers a scalable and efficient method for its production. The quantitative data and experimental protocols serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antidiabetic drug. The visualization of the synthetic route and signaling pathway further aids in the understanding of its chemical and pharmacological properties.

References

- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Teneligliptin synthesis - chemicalbook [chemicalbook.com]

- 6. Process For The Preparation Of Teneligliptin [quickcompany.in]

Preclinical Profile of Teneligliptin: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teneligliptin (B1682743) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing this degradation, teneligliptin increases the active levels of these incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release.[1][3][4] This technical guide provides an in-depth overview of the preclinical pharmacokinetic and pharmacodynamic properties of teneligliptin, based on available data from various animal models. The information is presented to aid researchers, scientists, and drug development professionals in understanding the preclinical profile of this important therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of teneligliptin has been primarily characterized in rodent models, demonstrating its absorption, distribution, metabolism, and excretion properties.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of teneligliptin observed in preclinical studies.

Table 1: Single-Dose Oral Pharmacokinetics of Teneligliptin in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) | Animal Model | Reference |

| 1 | 150.3 | 0.5 | 450.2 | 2.3 | - | Sprague-Dawley Rats | [5] |

| 10 | 1456.7 | 0.8 | 5432.1 | 3.1 | - | Sprague-Dawley Rats | [5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Tissue Distribution of [14C]Teneligliptin in Rats Following a Single Oral Dose (1 mg/kg)

| Tissue | Tmax (hr) | Concentration at Tmax (ng eq/g) | Elimination Half-life (hr) | Key Findings | Reference |

| Kidney | 0.5 | 68.3 | 68.3 | High radioactivity concentrations detected.[5] | [5][6] |

| Liver | 0.5 | 69.0 | 69.0 | High radioactivity concentrations detected.[5] | [5][6] |

| Lung | 0.5 | - | - | Predominantly distributed.[5] | [5][6] |

| Spleen | 0.5 | - | - | Predominantly distributed.[5] | [5][6] |

| Pituitary Gland | 0.5 | - | - | Predominantly distributed.[5] | [5][6] |

| Testis | 5 | - | - | Delayed Tmax compared to other tissues.[5] | [5] |

| Epididymis | 5 | - | - | Delayed Tmax compared to other tissues.[5] | [5] |

| Cecum | 5 | - | - | Delayed Tmax compared to other tissues.[5] | [5] |

Tmax: Time of maximum concentration in tissue; ng eq/g: nanogram equivalents per gram of tissue.

Metabolism and Excretion

Teneligliptin is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[5][7] The primary metabolite found in plasma is a thiazolidine-1-oxide derivative, known as M1.[5][8] Elimination of teneligliptin occurs through both renal and hepatic pathways.[5] Approximately 34.4% of the drug is excreted unchanged in the urine, while the remaining 65.6% is eliminated after metabolism.[5] A mass balance study using 14C-labeled teneligliptin showed that after 216 hours, cumulative excretion was 45.4% in urine and 46.5% in feces.[5]

Pharmacodynamics

The pharmacodynamic effects of teneligliptin are centered on its potent and selective inhibition of the DPP-4 enzyme.

DPP-4 Inhibition

Teneligliptin is a highly potent inhibitor of the DPP-4 enzyme.[9] Its unique "J-shaped" structure contributes to its strong and sustained inhibitory activity.[1][4]

Table 3: In Vitro DPP-4 Inhibitory Activity of Teneligliptin

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 1.75 nmol/L | Human Plasma DPP-4 | [10][11] |

| IC50 | 0.889 nmol/L | Recombinant Human DPP-4 | [10][11] |

IC50: Half-maximal inhibitory concentration.

Teneligliptin demonstrates high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9, which is a crucial safety feature as inhibition of these other enzymes has been linked to adverse effects in preclinical models.[2][10]

Effects on GLP-1 and Blood Glucose

By inhibiting DPP-4, teneligliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon secretion in a glucose-dependent manner.[1][12] This action leads to improved glycemic control.

In a study with Zucker fatty rats, oral administration of teneligliptin at doses of 0.03 mg/kg and higher significantly inhibited the rise in plasma glucose levels after an oral glucose tolerance test.[9] In diabetic mouse models, teneligliptin has been shown to improve glucose tolerance.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

Single-Dose Oral Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of teneligliptin following a single oral dose.[13]

-

Animal Model: Male Sprague-Dawley rats.[13]

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment.[13]

-

Fasting: Rats are fasted overnight (12-16 hours) with free access to water before dosing.[13]

-

Dose Preparation: Teneligliptin is prepared as a solution or suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentrations (e.g., 0.1, 0.3, or 1.0 mg/kg).[13]

-

Administration: The formulation is administered orally via gavage.[13]

-

Blood Sampling: Blood samples are collected from the tail vein or other appropriate sites at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.[13]

-

Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma.[13]

-

Sample Storage: Plasma samples are stored at -20°C or -80°C until analysis.[13]

-

Bioanalysis: Plasma concentrations of teneligliptin are determined using a validated LC-MS/MS method, often with a deuterated internal standard like Teneligliptin D8 for accurate quantification.[5][13]

Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

-

Objective: To assess the effect of teneligliptin on glucose tolerance in a diabetic animal model.[13]

-

Animal Model: Diabetic mouse models such as db/db mice or streptozotocin-induced diabetic mice.[13]

-

Acclimatization and Grouping: Mice are acclimatized and divided into a vehicle control group and one or more teneligliptin-treated groups.[13]

-

Fasting: Mice are fasted for 6 hours before the experiment.[13]

-

Drug Administration: Teneligliptin (e.g., 1-60 mg/kg) or vehicle is administered orally.[13]

-

Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally at a specific time point after drug administration (e.g., 60 minutes).[13]

-

Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 0 (immediately before the glucose challenge), 15, 30, 60, 90, and 120 minutes after the glucose challenge.[13]

-

Data Analysis: The mean blood glucose concentration is plotted against time for each group, and the area under the curve (AUC) for glucose is calculated.[13]

In Vitro DPP-4 Inhibition Assay

-

Objective: To determine the in vitro potency of teneligliptin in inhibiting DPP-4 enzyme activity.[2]

-

Materials: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a test compound (teneligliptin).[2]

-

Procedure:

-

The DPP-4 enzyme is pre-incubated with varying concentrations of teneligliptin.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The increase in fluorescence, resulting from the cleavage of the substrate by DPP-4, is measured over time using a fluorescence plate reader.[2]

-

-

Data Analysis: The percentage of inhibition for each concentration of teneligliptin is calculated relative to the uninhibited control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.[2]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes.

Signaling Pathway of Teneligliptin

Caption: Signaling pathway of DPP-4 inhibitors in glucose homeostasis.

Experimental Workflow for Preclinical Pharmacokinetic Study

Caption: General workflow for a preclinical oral pharmacokinetic study.

References

- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpscr.info [ijpscr.info]

- 9. Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Binding Affinity of Teneligliptin with the DPP-4 Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of the binding characteristics of teneligliptin (B1682743) to the dipeptidyl peptidase-4 (DPP-4) enzyme. Teneligliptin is a potent, third-generation DPP-4 inhibitor utilized in the management of type 2 diabetes mellitus.[1] Its efficacy is rooted in its high binding affinity and sustained inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preserving the levels of active incretins, teneligliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control.[1][3]

This document synthesizes key quantitative data, details the experimental methodologies for determining binding affinity, and provides visual representations of the associated biochemical pathways and experimental workflows.

Quantitative Analysis of Binding Affinity

The potency of teneligliptin's interaction with the DPP-4 enzyme is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[2] Teneligliptin has demonstrated potent inhibitory activity against DPP-4 from various species and in different biological matrices.[4][5]

| Parameter | Species / System | Value (nmol/L) | Reference |

| IC₅₀ | Recombinant Human DPP-4 | 0.889 | [3][5] |

| IC₅₀ | Human Plasma DPP-4 | 1.75 | [1][3][5] |

| IC₅₀ | Rat Plasma DPP-4 | ~1 | [4] |

| pKd | Recombinant Human DPP-4 | 0.41 | [6] |

In addition to in vitro potency, the in vivo efficacy is demonstrated by the median effective dose (ED50). For teneligliptin, the ED50 for plasma DPP-4 inhibition in Wistar rats is 0.41 mg/kg.[4][5]

Mechanism of Action and Unique Binding Mode

Teneligliptin is classified as a Class 3 DPP-4 inhibitor, distinguished by its interaction with the S1, S2, and the S2 extensive subsites of the enzyme.[2][7][8] Its unique, rigid, 'J-shaped' structure, formed by five contiguous rings, contributes to a small entropy loss upon binding, which is a factor in its potent inhibitory activity.[2][5]

The binding of teneligliptin to DPP-4 is characterized by several key interactions:

-

S1 and S2 Subsites: Like many DPP-4 inhibitors, teneligliptin forms crucial bonds within the S1 and S2 pockets of the enzyme.[9] A primary or secondary amino group on the inhibitor is essential for forming an electrostatic network with residues Glu205, Glu206, and Tyr662.[10]

-

S2 Extensive Subsite: A key feature of teneligliptin's high potency is its strong hydrophobic interaction with the S2 extensive subsite, often referred to as an 'anchor lock domain'.[5][9] The phenyl-pyrazole moiety of teneligliptin fits into the S2 extensive position, interacting with Phe357, while the pyrrolidine (B122466) moiety interacts with Arg358, Ser209, and Val207.[9][11]

This multi-subsite interaction is believed to contribute to both the potency and the long duration of action observed with teneligliptin.[5]

Teneligliptin binding to DPP-4 enzyme subsites.

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of teneligliptin is a direct consequence of its inhibition of the DPP-4 enzyme. This action initiates a cascade that potentiates the endogenous incretin system, leading to improved glucose homeostasis.

Signaling pathway of DPP-4 inhibition by teneligliptin.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

The determination of teneligliptin's IC50 value is commonly performed using a fluorometric in vitro DPP-4 inhibitor screening assay.[2] This method measures the enzymatic activity of DPP-4 by detecting the fluorescence of a product released from a fluorogenic substrate.

Objective: To determine the concentration of teneligliptin required to inhibit 50% of DPP-4 enzyme activity.

Materials:

-

Recombinant human DPP-4 enzyme[1]

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin [Gly-Pro-AMC])[1]

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)[1]

-

Teneligliptin at various concentrations

-

96-well black, flat-bottom microplate[1]

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[2]

-

Incubator set to 37°C[2]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of teneligliptin (e.g., in DMSO) and perform serial dilutions in Assay Buffer to achieve a range of test concentrations (e.g., 0.1 nM to 1 µM).[1]

-

Dilute the recombinant human DPP-4 enzyme to a working concentration in cold Assay Buffer.[1]

-

Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.[1]

-

-

Assay Setup (in a 96-well plate):

-

Pre-incubation:

-

Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow teneligliptin to bind to the enzyme.[1]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.[2]

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[2]

-

Measure the fluorescence intensity kinetically for 30-60 minutes at excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively. The rate of increase in fluorescence is proportional to DPP-4 activity.[2]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well (slope of the fluorescence vs. time curve).[2]

-

Subtract the background fluorescence rate from all other measurements.[2]

-

Calculate the percentage of DPP-4 inhibition for each teneligliptin concentration.[2]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

-

Workflow for in vitro DPP-4 inhibition assay.

Conclusion

Teneligliptin's potent and selective inhibition of the DPP-4 enzyme is central to its clinical efficacy. Its unique chemical structure facilitates a high binding affinity, characterized by low nanomolar IC50 values.[3][5] The interaction is distinguished by engagement with the S1, S2, and S2 extensive subsites of the enzyme.[9] The standardized in vitro fluorometric assay provides a robust and reliable method for quantifying this inhibitory activity. A comprehensive understanding of teneligliptin's binding kinetics, mechanism of action, and the underlying signaling pathways is crucial for ongoing research and the development of novel therapeutic strategies in the management of type 2 diabetes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. teneligliptin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Teneligliptin in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of DPP-4, which leads to increased levels of incretin (B1656795) hormones, subsequently enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. While Teneligliptin exhibits high selectivity for its primary target, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety and efficacy profile. This technical guide provides an in-depth overview of the known off-target interactions of Teneligliptin in various cellular assays. It includes a summary of quantitative data on its selectivity for other dipeptidyl peptidases and its interaction with cytochrome P450 enzymes. Detailed experimental protocols for key assays are provided to enable researchers to conduct their own investigations. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and biological implications of Teneligliptin's off-target activities.

Introduction

Teneligliptin is a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor characterized by its unique "J-shaped" structure, which contributes to its high potency and long-lasting effects.[1] The primary therapeutic benefit of Teneligliptin stems from its selective inhibition of DPP-4, a serine protease responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preserving active incretin levels, Teneligliptin effectively modulates glucose homeostasis.

However, like any pharmacologically active agent, the potential for off-target interactions exists. These interactions, where a drug binds to and affects proteins other than its intended target, can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications. Therefore, a comprehensive assessment of off-target effects is a critical component of drug development and post-market surveillance. This guide focuses on the in vitro and cellular off-target profile of Teneligliptin, with a particular emphasis on its interactions with related proteases and drug-metabolizing enzymes.

Quantitative Data on Off-Target Interactions

The selectivity of Teneligliptin has been evaluated against other members of the dipeptidyl peptidase family, namely DPP-8 and DPP-9, as well as Fibroblast Activation Protein (FAP). Inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies, making high selectivity for DPP-4 a critical safety feature. Additionally, the interaction of Teneligliptin with cytochrome P450 (CYP) enzymes, which are central to drug metabolism, has been investigated to assess the potential for drug-drug interactions.

Table 1: Selectivity Profile of Teneligliptin against Dipeptidyl Peptidases

| Target Enzyme | IC50 (nmol/L) | Selectivity vs. Recombinant Human DPP-4 | Reference |

| Recombinant Human DPP-4 | 0.889 (95% CI, 0.812–0.973) | - | [2] |

| Human Plasma DPP-4 | 1.75 (95% CI, 1.62–1.89) | - | [2] |

| DPP-8 | 189 | > 212-fold | [2] |

| DPP-9 | 150 | > 168-fold | [2] |

| Fibroblast Activation Protein (FAP) | >10,000 | > 11,248-fold | [2] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inhibitory Profile of Teneligliptin against Cytochrome P450 (CYP) Isoforms

| CYP Isoform | IC50 (µmol/L) | Inhibition Potential | Reference |

| CYP2D6 | 489.4 | Weak | [3] |

| CYP3A4 | 197.5 | Weak | [3] |

| FMO | 467.2 | Weak | [3] |

| CYP1A2 | No inhibition | - | [3] |

| CYP2A6 | No inhibition | - | [3] |

| CYP2B6 | No inhibition | - | [3] |

| CYP2C8 | No inhibition | - | [3] |

| CYP2C8/9 | No inhibition | - | [3] |

| CYP2C19 | No inhibition | - | [3] |

| CYP2E1 | No inhibition | - | [3] |

FMO (Flavin-containing monooxygenase) is another important class of drug-metabolizing enzymes.

Experimental Protocols

This section provides detailed methodologies for key cellular and in vitro assays to assess the off-target effects of Teneligliptin.

In Vitro DPP Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of Teneligliptin against DPP-4, and can be adapted for DPP-8, DPP-9, and FAP. The assay is based on the cleavage of a fluorogenic substrate, releasing a fluorescent molecule.

Materials:

-

Recombinant human DPP-4, DPP-8, DPP-9, or FAP enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4)

-

Teneligliptin

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of Teneligliptin in the assay buffer to obtain a range of concentrations.

-

Enzyme Preparation: Dilute the recombinant enzyme to the desired working concentration in the assay buffer.

-

Assay Plate Setup:

-

Add Teneligliptin solutions to the test wells.

-

Add a known inhibitor as a positive control.

-

Add assay buffer with vehicle (e.g., DMSO) as a negative control (100% activity).

-

Add assay buffer without enzyme as a blank.

-

-

Enzyme Addition: Add the diluted enzyme solution to all wells except the blank wells.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC). Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement.

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all other readings.

-

Calculate the percentage of inhibition for each Teneligliptin concentration relative to the negative control.

-

Plot the percentage inhibition against the logarithm of the Teneligliptin concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.

-

Caption: Workflow for the in vitro DPP inhibition assay.

Cytochrome P450 (CYP) Inhibition Assay (LC-MS/MS-Based)

This protocol outlines a common method to assess the inhibitory potential of Teneligliptin against various CYP isoforms using human liver microsomes and LC-MS/MS analysis.

Materials:

-

Pooled human liver microsomes (HLM)

-

CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)

-

Teneligliptin

-

NADPH regenerating system

-

Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Compound Preparation: Prepare a serial dilution of Teneligliptin in the incubation buffer.

-

Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine HLM, the CYP-specific probe substrate, and the Teneligliptin solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a specific time (e.g., 10-60 minutes).

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate.

-

Data Analysis:

-

Determine the rate of metabolite formation in the presence of different concentrations of Teneligliptin.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the Teneligliptin concentration.

-

Caption: Workflow for the CYP450 inhibition assay.

Kinome Scan

While no public kinome scan data for Teneligliptin is currently available, this section describes the general methodology for conducting such a screen to identify potential off-target kinase interactions. Kinome scanning services are commercially available from various providers.

Principle: Kinome scans typically employ binding assays to quantify the interaction of a test compound with a large panel of kinases. One common method is a competition binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase.

General Procedure:

-

Compound Submission: The test compound (Teneligliptin) is provided to the screening facility, usually at a specified concentration (e.g., 1 µM or 10 µM).

-

Assay Performance: The compound is screened against a large panel of recombinant kinases (often several hundred).

-

Data Acquisition: The amount of kinase bound to the immobilized ligand is measured in the presence of the test compound. This is often done using quantitative PCR (qPCR) if the kinase is tagged with a DNA label, or through other detection methods.

-

Data Analysis: The results are typically reported as the percentage of kinase activity remaining or the percentage of inhibition compared to a vehicle control. A lower percentage of control indicates stronger binding of the test compound to the kinase. The data is often visualized in a "tree spot" diagram, which maps the interactions onto the human kinome tree.

Caption: General workflow for a kinome scan.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation. While no specific CETSA data for Teneligliptin is publicly available, this protocol provides a general workflow.

Materials:

-

Cell line of interest

-

Teneligliptin

-

Cell lysis buffer

-

Antibodies against the target protein (e.g., DPP-4) and a loading control

-

Western blotting reagents and equipment

-

Thermal cycler or heating block

Procedure:

-

Cell Treatment: Treat cultured cells with Teneligliptin or vehicle control for a defined period.

-

Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Determine the protein concentration of the soluble fractions.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (DPP-4).

-

Data Analysis:

-

Quantify the band intensities for the target protein at each temperature for both Teneligliptin-treated and vehicle-treated samples.

-

Plot the relative amount of soluble protein as a function of temperature to generate melt curves.

-

A shift in the melt curve to a higher temperature in the presence of Teneligliptin indicates target stabilization and therefore, target engagement.

-

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways

DPP-4 Inhibition and Incretin Signaling

The primary pharmacological effect of Teneligliptin is the inhibition of DPP-4, which potentiates the downstream signaling of incretin hormones.

Caption: DPP-4 inhibition by Teneligliptin enhances incretin signaling.

Discussion and Conclusion

The available data from cellular assays indicate that Teneligliptin is a highly selective inhibitor of DPP-4 with significantly lower potency against the related proteases DPP-8, DPP-9, and FAP. This high selectivity is a key factor in its favorable safety profile. The weak in vitro inhibition of CYP2D6 and CYP3A4 at concentrations much higher than therapeutic levels suggests a low potential for clinically significant drug-drug interactions mediated by these enzymes.

It is important to note the absence of publicly available comprehensive off-target screening data, such as a kinome scan. While Teneligliptin's primary mechanism of action is well-established, a broader screening approach would provide a more complete picture of its pharmacological profile and could rule out unexpected interactions with other cellular signaling pathways. Similarly, the application of target engagement assays like CETSA in a cellular context would provide direct evidence of Teneligliptin binding to DPP-4 under physiological conditions and could be used to investigate potential off-target binding in an unbiased manner.

References

In Vitro Characterization of Teneligliptin's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Teneligliptin's enzymatic inhibition, with a core focus on its interaction with Dipeptidyl Peptidase-4 (DPP-4). This document details the experimental protocols, quantitative inhibitory data, and the underlying biochemical pathways and workflows.

Core Mechanism of Action: Potent and Selective DPP-4 Inhibition

Teneligliptin's primary therapeutic effect is derived from its potent and selective inhibition of the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by degrading incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, Teneligliptin prevents the inactivation of these incretins, leading to increased circulating levels of their active forms.[1][2] This enhancement of active GLP-1 and GIP results in glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release, ultimately leading to improved glycemic control.[1][4][5]

Teneligliptin is a third-generation DPP-4 inhibitor, characterized by a unique "J-shaped" structure formed by five consecutive rings.[3][4][6] This structural feature allows for strong and stable binding to the DPP-4 enzyme, contributing to its high potency and long duration of action.[2][3] Teneligliptin is classified as a class 3 DPP-4 inhibitor, indicating that it interacts with the S1, S2, and S2 extensive subsites of the enzyme.[7]

Quantitative Inhibitory Data

The inhibitory potency of Teneligliptin has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being key metrics. Lower values for these parameters indicate greater potency.

| Target Enzyme | Test System | IC50 (nmol/L) | Selectivity vs. DPP-4 | Reference |

| DPP-4 | Recombinant Human | 0.889 | - | [4][8] |

| DPP-4 | Human Plasma | 1.75 | - | [4][8] |

| DPP-8 | Recombinant Human | 189 | ~213-fold | [4][9] |

| DPP-9 | Recombinant Human | 150 | ~169-fold | [4][9] |

| Fibroblast Activation Protein (FAP) | Recombinant Human | >10,000 | >11,248-fold | [4] |

Teneligliptin demonstrates significantly greater affinity for DPP-4 compared to other DPP enzymes like DPP-8 and DPP-9, with a selectivity of approximately 700- to 1500-fold.[8] This high selectivity is crucial, as the inhibition of DPP-8 and DPP-9 has been associated with potential adverse effects in preclinical studies.[9] In comparative studies, Teneligliptin has shown greater potency than other DPP-4 inhibitors such as sitagliptin (B1680988) and vildagliptin, as evidenced by its lower IC50 values.[8]

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by Teneligliptin's inhibition of DPP-4.

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of Teneligliptin's enzymatic inhibition.

In Vitro DPP-4 Inhibition Assay (IC50 Determination)

This fluorometric assay is a standard method for determining the IC50 value of Teneligliptin against the DPP-4 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Teneligliptin against recombinant human DPP-4.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which upon cleavage by DPP-4, releases the highly fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is proportional to the DPP-4 enzyme activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate: Gly-Pro-AMC

-

Teneligliptin

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Solvent (e.g., DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Teneligliptin in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the Teneligliptin stock solution in Assay Buffer to obtain a range of test concentrations (e.g., 0.1 nM to 1 µM).

-

Dilute the recombinant human DPP-4 enzyme to a working concentration in cold Assay Buffer.

-

Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add Assay Buffer only.

-

Negative Control (100% Activity): Add DPP-4 enzyme solution and Assay Buffer.

-

Inhibitor Wells: Add DPP-4 enzyme solution and the various dilutions of Teneligliptin.

-

-

Pre-incubation:

-

Gently mix the contents of the wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow Teneligliptin to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence signal increase.

-

The percentage of inhibition for each Teneligliptin concentration is calculated relative to the uninhibited control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is a more absolute measure of inhibitor potency than the IC50 value, as it is independent of the substrate concentration. For a competitive inhibitor like Teneligliptin, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

Objective: To determine the inhibition constant (Ki) of Teneligliptin for DPP-4.

Principle: The Cheng-Prusoff equation relates the IC50 of a competitive inhibitor to its Ki, taking into account the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the substrate for the enzyme.

Equation:

Ki = IC50 / (1 + ([S] / Km))

Procedure:

-

Determine the IC50 value of Teneligliptin as described in the protocol above.

-

Determine the Michaelis-Menten constant (Km) of the Gly-Pro-AMC substrate for the DPP-4 enzyme under the same assay conditions. This is done by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Note the substrate concentration ([S]) used in the IC50 determination experiment.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Note: It is crucial that the IC50 and Km values are determined under identical experimental conditions (e.g., buffer, pH, temperature) for the Ki calculation to be accurate.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the logical workflow for the in vitro enzymatic characterization of Teneligliptin.

Conclusion

The in vitro characterization of Teneligliptin robustly demonstrates its high potency and selectivity as a DPP-4 inhibitor. Its low nanomolar IC50 values and significant selectivity over other DPP family members underscore its efficacy and favorable safety profile at the molecular level. The detailed experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to assess the enzymatic inhibition profile of Teneligliptin and other DPP-4 inhibitors.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Teneligliptin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 9. youtube.com [youtube.com]

The Emerging Therapeutic Potential of Teneligliptin Beyond Glycemic Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin (B1682743), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established therapeutic agent for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release.[2] However, a growing body of preclinical and early-stage clinical research has begun to illuminate the pleiotropic effects of Teneligliptin, suggesting its potential utility in a range of non-diabetic pathological conditions. These effects appear to extend beyond its primary glucose-lowering action and are often attributed to its anti-inflammatory, antioxidant, and direct cellular signaling modulatory properties.[3][4] This technical guide provides a comprehensive overview of the early-stage research on Teneligliptin for non-diabetic applications, with a focus on the underlying mechanisms, experimental evidence, and potential avenues for future drug development.

Core Mechanisms of Action in Non-Diabetic Pathologies

The therapeutic potential of Teneligliptin in non-diabetic conditions is thought to be mediated through a combination of GLP-1-dependent and -independent pathways. While increased GLP-1 levels contribute to some of the observed benefits, direct effects of Teneligliptin on cellular processes are also evident.[5][6] Key mechanisms include the modulation of inflammatory signaling cascades, reduction of oxidative stress, and protection of endothelial function.

Anti-inflammatory Effects

Teneligliptin has demonstrated significant anti-inflammatory properties in various experimental models. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.[7][8][9] This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18.[7] Furthermore, Teneligliptin can suppress inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) pathway, by interacting with Caveolin-1.[10]

Antioxidant Properties

A crucial aspect of Teneligliptin's non-diabetic effects is its ability to mitigate oxidative stress.[4] It has been observed to reduce the generation of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[4][11] This antioxidant activity is partly mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[11]

Endothelial Protection

Teneligliptin exerts protective effects on the vascular endothelium, a critical factor in cardiovascular health.[12][13] It has been shown to improve endothelial function, reduce endothelial permeability, and promote the survival of endothelial cells under stress conditions.[12][14] These effects are mediated, in part, by the preservation of tight junction proteins and the activation of pro-survival signaling pathways like the ERK5/KLF2 pathway.[12]

Therapeutic Areas of Investigation

Early-stage research has explored the potential of Teneligliptin in several non-diabetic therapeutic areas.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Preclinical studies suggest that Teneligliptin may be effective in the management of NAFLD. In animal models, Teneligliptin has been shown to improve hepatic steatosis and inflammation.[15][16] It attenuates hepatic lipogenesis by activating AMP-activated protein kinase (AMPK) and downregulating the expression of genes involved in fat synthesis.[15][16]

Neuroprotection

Emerging evidence points towards a neuroprotective role for Teneligliptin. In models of ischemic stroke, Teneligliptin has been found to reduce infarct volume and improve neurological outcomes by protecting the blood-brain barrier and reducing endothelial permeability.[12] Furthermore, it has shown potential in mitigating cognitive impairment by inhibiting neuroinflammation and endoplasmic reticulum stress in the hippocampus.[8][17] Studies in models of Parkinson's disease also suggest that Teneligliptin can protect dopaminergic neurons by inhibiting oxidative stress and ferroptosis.

Cardiovascular Protection

Beyond its established role in diabetic cardiovascular complications, Teneligliptin exhibits direct cardioprotective effects. It has been shown to mitigate cardiac hypertrophy and improve cardiac function in non-diabetic models of cardiac stress.[7] These benefits are linked to its ability to inhibit the NLRP3 inflammasome and reduce myocardial inflammation and fibrosis.[7][18]

Inflammatory Conditions

The anti-inflammatory properties of Teneligliptin suggest its potential use in a broader range of inflammatory diseases. It has been shown to modulate macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3] This effect, coupled with its ability to suppress cytokine production, makes it a candidate for further investigation in chronic inflammatory disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the non-diabetic applications of Teneligliptin.

| Table 1: Effects of Teneligliptin on Non-Alcoholic Fatty Liver Disease (NAFLD) Markers | |||

| Parameter | Model | Treatment | Result |

| Serum Alanine Aminotransferase (ALT) | Monosodium Glutamate (B1630785) (MSG) and High-Fat Diet (HFD)-induced NAFLD mice | Teneligliptin in drinking water | Significantly decreased (p < 0.05)[15] |

| Intrahepatic Triglyceride Levels | MSG and HFD-induced NAFLD mice | Teneligliptin in drinking water | Significantly decreased (p < 0.05)[15] |

| NAFLD Activity Score | MSG and HFD-induced NAFLD mice | Teneligliptin in drinking water | Improved hepatic steatosis and inflammation[15] |

| Hepatic mRNA levels of lipogenic genes | MSG and HFD-induced NAFLD mice | Teneligliptin in drinking water | Significantly downregulated (p < 0.05)[15] |

| Hepatic phosphorylated AMP-activated protein kinase (AMPK) | MSG and HFD-induced NAFLD mice | Teneligliptin in drinking water | Increased expression[15] |

| Hepatic Triglyceride (TG) and Free Fatty Acid (FFA) levels | High-fructose diet-fed ob/ob mice | Teneligliptin-supplemented diet | Lower levels[19] |

| Plasma Aspartate Aminotransferase (AST) and ALT levels | High-fructose diet-fed ob/ob mice | Teneligliptin-supplemented diet | Significantly different from control (p<0.05)[19] |

| Table 2: Neuroprotective Effects of Teneligliptin | |||

| Parameter | Model | Treatment | Result |

| Infarct Volume | Middle Cerebral Artery Occlusion (MCAO) mouse model | Teneligliptin | Significantly reduced[12] |

| Neurological Score | MCAO mouse model | Teneligliptin | Significantly improved[12] |

| Cerebral Endothelial Permeability | MCAO mouse model | Teneligliptin | Reduced[12] |

| Escape Latency (Morris Water Maze) | db/db diabetic mice (model for cognitive impairment) | 60 mg/kg/day Teneligliptin for 10 weeks | Sharply improved[8] |

| Time in Platform Quadrant (Morris Water Maze) | db/db diabetic mice | 60 mg/kg/day Teneligliptin for 10 weeks | Sharply improved[8] |

| Hippocampal IL-1β, MCP-1, and IL-6 gene levels | db/db diabetic mice | 60 mg/kg/day Teneligliptin for 10 weeks | Memorably reduced[8] |

| Hippocampal Malondialdehyde (MDA) level | db/db diabetic mice | 60 mg/kg/day Teneligliptin for 10 weeks | Markedly repressed[8] |

| Hippocampal Superoxide (B77818) Dismutase (SOD) activity | db/db diabetic mice | 60 mg/kg/day Teneligliptin for 10 weeks | Markedly reversed from 21.5 to 33.6 U/mg protein[8] |

| Cell Viability (SH-SY5Y cells) | MPP+-induced Parkinson's disease model | Teneligliptin pretreatment | Enhanced[11] |

| Reactive Oxygen Species (ROS) accumulation (SH-SY5Y cells) | MPP+-induced Parkinson's disease model | Teneligliptin pretreatment | Inhibited[11] |

| Table 3: Cardiovascular and Endothelial Effects of Teneligliptin | |||

| Parameter | Model | Treatment | Result |

| Cardiomyocyte Area | Streptozotocin-induced diabetic mice | 30 mg/kg Teneligliptin | Marked reduction[9] |

| Cardiac Hypertrophy (Heart weight/Tibia length) | Streptozotocin-induced diabetic mice | 30 mg/kg Teneligliptin | Marked reduction[9] |

| Creatine Kinase-MB (CK-MB), Aspartate Transaminase (AST), and Lactate Dehydrogenase (LDH) levels | Streptozotocin-induced diabetic mice | 30 mg/kg Teneligliptin | Significantly reversed increases[9] |

| NLRP3 Inflammasome Activation | Streptozotocin-induced diabetic mice | 30 mg/kg Teneligliptin | Inhibited[9] |

| Interleukin-1β Release | Streptozotocin-induced diabetic mice | 30 mg/kg Teneligliptin | Inhibited[9] |

| Flow-Mediated Vascular Dilatation (FMD) | Type 2 diabetes patients with acute coronary syndrome or risk factors | Teneligliptin | Significantly improved (∆3.8% ± 2.1% vs ∆−0.3% ± 2.9%, P=0.006)[13][14] |

| Plasma DPP-4 Activity | Type 2 diabetes patients with acute coronary syndrome or risk factors | Teneligliptin | Significantly decreased[14] |

| Reactive Oxygen Metabolites (d-ROMs) | Type 2 diabetes patients with chronic kidney disease | Switch from sitagliptin (B1680988) to teneligliptin for 24 weeks | Reduction correlated with improved Reactive Hyperemia Index[20] |

Experimental Protocols and Methodologies

Animal Models

-

Non-Alcoholic Fatty Liver Disease (NAFLD) Model: Male mice were treated with monosodium glutamate (MSG) and a high-fat diet (HFD) to induce NAFLD. Teneligliptin was administered in drinking water.[15] Another model utilized high-fructose diet-fed ob/ob mice.[19]

-

Ischemic Stroke Model: A middle cerebral artery occlusion (MCAO) model in C57/BL6 mice was used to simulate ischemic stroke.[12]

-

Cognitive Impairment Model: db/db diabetic mice were used as a model for diabetes-related cognitive impairment. Teneligliptin was administered orally at 60 mg/kg/day for 10 weeks.[8]

-

Diabetic Cardiomyopathy Model: Diabetes was induced in mice using streptozotocin, followed by treatment with 30 mg/kg of Teneligliptin.[9]

Cell Culture Experiments

-

Endothelial Cell Inflammation: Human Umbilical Vein Endothelial Cells (HUVECs) were co-cultured with THP-1 monocyte-like cells and exposed to high glucose (HG) and metabolic memory (HM) conditions to model endothelial low-grade inflammation.[3]

-

Macrophage Polarization: Differentiated THP-1 macrophages were treated with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 phenotype or with IL-4 to induce an anti-inflammatory M2 phenotype in the presence or absence of Teneligliptin.[3]

-

Neuroprotection in vitro: SH-SY5Y neuroblastoma cells were treated with MPP+ to induce a Parkinson's disease-like phenotype, with or without Teneligliptin pretreatment.[11]

Key Assays and Techniques

-

Histological Analysis: Liver sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess hepatic steatosis and inflammation and calculate the NAFLD activity score.[15]

-

Biochemical Assays: Serum levels of ALT, AST, triglycerides, and other biochemical markers were measured using standard enzymatic kits.[15][19]

-

Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA expression levels of various genes in liver tissue, hippocampus, and cultured cells.[8][15]

-

Western Blotting: Protein expression and phosphorylation status of key signaling molecules such as AMPK and IRAK-4 were determined by Western blotting.[10][15]

-

Behavioral Tests: The Morris water maze, fear conditioning test, and Y-maze test were used to assess cognitive function in mice.[8]

-

Infarct Volume Measurement: Brain sections were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume after MCAO.[21]

-

Endothelial Permeability Assay: Evans blue dye extravasation was used to measure cerebral endothelial permeability in vivo.[12]

-

Flow-Mediated Dilation (FMD): This non-invasive ultrasound technique was used to assess endothelial function in human subjects.[13]

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and reactive oxygen metabolites (d-ROMs) were measured to assess oxidative stress.[8][20]

Signaling Pathways and Experimental Workflows

Caption: Teneligliptin's anti-inflammatory signaling pathways.

Caption: Mechanism of Teneligliptin in NAFLD.

Caption: Experimental workflow for neuroprotection studies.

Conclusion and Future Directions

The early-stage research on Teneligliptin for non-diabetic applications is promising, revealing a multifaceted pharmacological profile that extends beyond its primary role in glycemic control. The consistent observations of its anti-inflammatory, antioxidant, and endothelial-protective effects across various preclinical models provide a strong rationale for further investigation. The data summarized in this guide highlight its potential in treating complex conditions such as NAFLD, neurodegenerative diseases, and cardiovascular disorders, independent of the presence of diabetes.

Future research should focus on several key areas. Firstly, more in-depth mechanistic studies are required to fully elucidate the GLP-1-independent signaling pathways modulated by Teneligliptin. Secondly, long-term efficacy and safety studies in relevant non-diabetic animal models are crucial to validate the initial findings. Finally, well-designed, proof-of-concept clinical trials in non-diabetic patient populations are warranted to translate these preclinical observations into tangible therapeutic benefits. The development of Teneligliptin for these novel indications could offer new hope for patients with limited treatment options and represents an exciting frontier in drug repositioning and development.

References

- 1. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 3. dovepress.com [dovepress.com]

- 4. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjdnmd.org [rjdnmd.org]

- 7. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Teneligliptin, a DPP4 inhibitor protects dopaminergic neurons in PD models via inhibiting of oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08810E [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Dipeptidyl Peptidase-4 Inhibitor Teneligliptin Attenuates Hepatic Lipogenesis via AMPK Activation in Non-Alcoholic Fatty Liver Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Dipeptidyl Peptidase-4 Inhibitor Teneligliptin Attenuates Hepatic Lipogenesis via AMPK Activation in Non-Alcoholic Fatty Liver Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining Teneligliptin Dosage for In Vivo Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of teneligliptin (B1682743) for in vivo studies in rodent models. Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. It functions by preventing the degradation of incretin (B1656795) hormones, thereby enhancing glucose-dependent insulin (B600854) secretion. Rodent models are crucial for the preclinical evaluation of its pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles.

I. Quantitative Data Summary: Teneligliptin Dosage in Rodent Studies

The following tables summarize the quantitative data on teneligliptin dosage from various preclinical studies in rats and mice. These tables are intended to provide a reference range for researchers to select an appropriate starting dose for their specific experimental objectives.

Table 1: Single-Dose Oral Pharmacokinetics of Teneligliptin in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Animal Model |

| 0.1 | 85.46 ± 0.24 | 0.75 - 0.88 | Sprague-Dawley Rats |

| 0.3 | - | 0.75 - 0.88 | Sprague-Dawley Rats |

| 1.0 | - | 0.75 - 0.88 | Sprague-Dawley Rats |

Data sourced from pharmacokinetic studies in male Sprague-Dawley rats.

Table 2: Teneligliptin Dosage in Rodent Pharmacodynamic and Efficacy Studies

| Rodent Species | Model | Dosage (mg/kg/day) | Route of Administration | Study Objective & Key Findings |

| Rats | Sprague-Dawley | 0.41 (ED50) | Oral | Dose-dependent inhibition of plasma DPP-4. |

| Rats | Zucker Fatty | 1.0 | Oral | Reduction in postprandial glucose, free fatty acids, and triglycerides. |

| Mice | db/db or STZ-induced | 1 - 60 | Oral | Evaluation of glucose tolerance. |

| Mice | db/db | 60 | Oral | Amelioration of diabetes-related cognitive impairment over 10 weeks. |

| Mice | C57BL/6 (STZ-induced) | 30 | Oral | Assessment of anti-diabetic effects in a type 1 diabetes model. |

| Mice | Apolipoprotein-E-deficient (ApoE KO) | 60 | Oral | Reduction in the expression of inflammatory molecules and inhibition of atherosclerosis over 20 weeks. |

II. Experimental Protocols

Detailed methodologies for key experiments involving teneligliptin administration in rodents are provided below.

Protocol 1: Pharmacokinetic Analysis of Teneligliptin in Rats

Objective: To determine the pharmacokinetic profile of teneligliptin following oral administration in rats.

Materials:

-

Teneligliptin

-

Vehicle (e.g., 0.5% carboxymethylcellulose, water, or saline)

-

Male Sprague-Dawley rats

-

Oral gavage needles

-

Blood collection tubes (with anticoagulant, e.g., heparin)

-

Centrifuge

-

Freezer (-20°C or -80°C)

Procedure:

-

Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

-

Fasting: Fast the rats overnight (12-16 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare a solution or suspension of teneligliptin in the chosen vehicle at the desired concentration (e.g., 0.1, 0.3, or 1.0 mg/kg). Ensure the drug is fully dissolved or homogeneously suspended immediately before administration.

-

Administration: Administer the teneligliptin formulation orally via gavage.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.

-

Bioanalysis: Determine the concentration of teneligliptin in the plasma samples using a validated LC-MS/MS method. Teneligliptin D8 is commonly used as an internal standard for accurate quantification.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

Objective: To evaluate the effect of teneligliptin on glucose tolerance in a diabetic mouse model.

Materials:

-

Teneligliptin

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)

-

Glucose solution (e.g., 2 g/kg)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize diabetic mice and divide them into a vehicle control group and a teneligliptin-treated group.

-

Fasting: Fast the mice for 6 hours before the experiment.

-

Drug Administration: Administer teneligliptin (e.g., 1-60 mg/kg) or vehicle orally.

-

Glucose Challenge: After a specific time following drug administration (e.g., 60 minutes), administer a glucose solution orally.

-

Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group and calculate the area under the curve (AUC) for glucose to assess the improvement in glucose tolerance.

III. Visualized Workflows and Signaling Pathways

Teneligliptin's Mechanism of Action

Application Notes & Protocols: Assessing Teneligliptin Efficacy in Animal Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This action enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control.[2][3] Preclinical assessment of Teneligliptin's efficacy is crucial and is robustly performed using various animal models that mimic human diabetic conditions.

These application notes provide detailed protocols for evaluating the therapeutic efficacy of Teneligliptin in established animal models of diabetes, focusing on experimental design, key efficacy endpoints, and data interpretation.

Mechanism of Action: Teneligliptin Signaling Pathway

Teneligliptin competitively and reversibly inhibits the DPP-4 enzyme.[2] DPP-4 is responsible for the rapid degradation of incretin hormones GLP-1 and GIP.[3] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[3][4] This leads to reduced hepatic glucose output and improved overall glucose homeostasis.[4] Furthermore, studies suggest that Teneligliptin may exert protective effects through the activation of AMP-activated protein kinase (AMPK) and inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome, which are key players in inflammation and cellular energy metabolism.[5][6]

Recommended Animal Models

The choice of animal model is critical for studying different aspects of diabetes. Chemically-induced and genetic models are most commonly employed.

-

Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetic Rats (Type 2 Diabetes Model): This model mimics T2DM by inducing partial β-cell dysfunction and insulin resistance.[7][8] Nicotinamide is administered to partially protect pancreatic β-cells from the cytotoxic effects of a subsequent low dose of streptozotocin.[8]

-

db/db Mice (Genetic Type 2 Diabetes Model): These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, hyperglycemia, and eventual β-cell failure, closely recapitulating the progression of human T2DM.[9][10]

| Parameter | STZ-Nicotinamide Model (Rats) | db/db Mice |

| Inducing Agent | Streptozotocin & Nicotinamide | Genetic (Leptin Receptor Mutation) |

| Species | Rat (e.g., Sprague-Dawley, Wistar) | Mouse (C57BLKS/J background) |

| Key Features | Moderate hyperglycemia, partial β-cell damage | Obesity, severe hyperglycemia, insulin resistance[9][10] |

| Advantages | Cost-effective, rapid induction, non-obese model[8] | High clinical relevance to human T2DM, progressive disease[9] |

Table 1: Comparison of Common Animal Models for Teneligliptin Efficacy Studies.

Experimental Design and Workflow